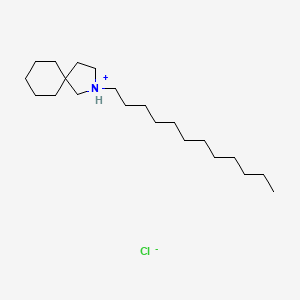
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dodecyl-2-azaspiro(45)decane hydrochloride is a chemical compound with the molecular formula C21H41ClN It belongs to the class of azaspiro compounds, which are characterized by a spiro-connected nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride typically involves the reaction of a dodecylamine with a spirocyclic ketone under acidic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The final product is obtained by crystallization from an appropriate solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the spirocyclic ketone to a secondary amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted azaspiro compounds.
Wissenschaftliche Forschungsanwendungen
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Dodecyl-2-azaspiro(4.5)decane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of microbial growth and modulation of cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azaspiro(4.5)decane hydrochloride: A simpler analog with similar structural features but lacking the dodecyl group.
2,7-Diazaspiro(4.5)decan-1-one hydrochloride: Contains an additional nitrogen atom in the spirocyclic ring.
8-Oxa-2-azaspiro(4.5)decane: Contains an oxygen atom in the spirocyclic ring.
Uniqueness
2-Dodecyl-2-azaspiro(4.5)decane hydrochloride is unique due to the presence of the dodecyl group, which imparts distinct physicochemical properties and enhances its potential biological activity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
795-65-3 |
|---|---|
Molekularformel |
C21H42ClN |
Molekulargewicht |
344.0 g/mol |
IUPAC-Name |
2-dodecyl-2-azoniaspiro[4.5]decane;chloride |
InChI |
InChI=1S/C21H41N.ClH/c1-2-3-4-5-6-7-8-9-10-14-18-22-19-17-21(20-22)15-12-11-13-16-21;/h2-20H2,1H3;1H |
InChI-Schlüssel |
BEPCLDBBWBAQAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[NH+]1CCC2(C1)CCCCC2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


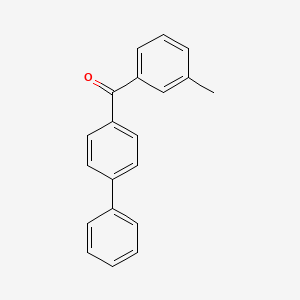

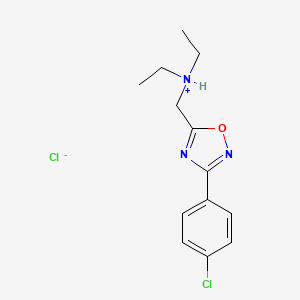

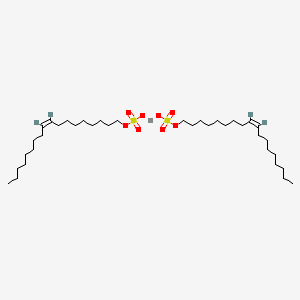

![Acetamide,N-[1,4,5,6-tetrahydro-5-(methylamino)-4-oxo-pyridin-2-YL]-](/img/structure/B13774687.png)

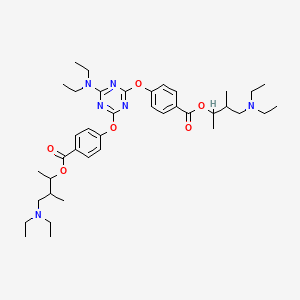
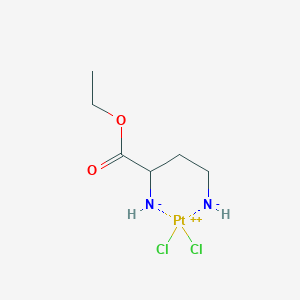
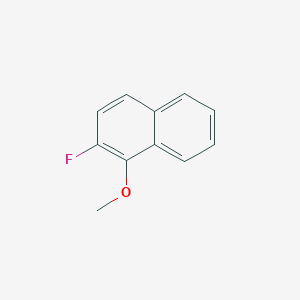

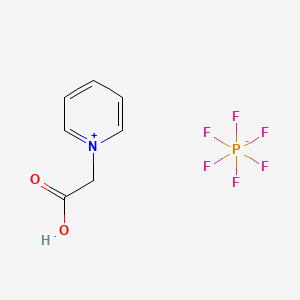
![5-bromo-2-[2-(dipropylamino)ethoxy]-3-phenylbenzamide](/img/structure/B13774714.png)
